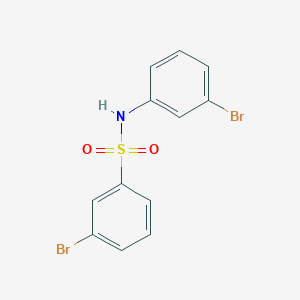

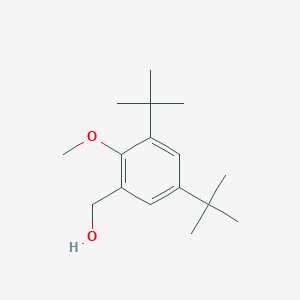

3-bromo-N-(3-bromophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-bromo-N-(3-bromophényl)benzènesulfonamide est un composé sulfonamide caractérisé par la présence d'atomes de brome à la fois sur les groupes phényle et benzènesulfonamide. Les sulfonamides sont largement utilisés pour leurs propriétés antibactériennes et ont trouvé des applications dans divers domaines, notamment la médecine et l'agriculture .

Méthodes De Préparation

La synthèse du 3-bromo-N-(3-bromophényl)benzènesulfonamide implique généralement une réaction d'amidation. Ce processus consiste à faire réagir le chlorure de 3-bromobenzènesulfonyle avec la 3-bromoaniline en présence d'une base, comme la triéthylamine, dans un solvant organique comme le dichlorométhane. La réaction est généralement effectuée à température ambiante et suivie par chromatographie sur couche mince (CCM) jusqu'à son terme .

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Ces méthodes incluent souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité de production constante .

Analyse Des Réactions Chimiques

Le 3-bromo-N-(3-bromophényl)benzènesulfonamide subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de brome sur les cycles phényle peuvent être substitués par d'autres nucléophiles dans des conditions appropriées. Les réactifs courants pour ces réactions comprennent le méthylate de sodium ou le tert-butylate de potassium.

Oxydation et réduction : Le groupe sulfonamide peut subir une oxydation pour former des acides sulfoniques ou une réduction pour former des sulfinamides. Des réactifs comme le peroxyde d'hydrogène pour l'oxydation et l'hydrure de lithium et d'aluminium pour la réduction sont couramment utilisés.

Réactions de couplage : Le composé peut participer à des réactions de couplage de Suzuki-Miyaura pour former des composés biaryles.

Applications De Recherche Scientifique

Le 3-bromo-N-(3-bromophényl)benzènesulfonamide a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.

Biologie : Le groupe sulfonamide du composé est connu pour ses propriétés antibactériennes, ce qui en fait un candidat pour le développement de nouveaux agents antibactériens.

Médecine : La recherche a montré que les dérivés sulfonamides peuvent avoir des activités anticancéreuses, antidiabétiques et antivirales. Ce composé est étudié pour son potentiel dans ces domaines thérapeutiques.

Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels en raison de sa réactivité et de sa stabilité

Mécanisme d'action

Le mécanisme d'action du 3-bromo-N-(3-bromophényl)benzènesulfonamide implique son interaction avec des cibles biologiques, telles que les enzymes et les récepteurs. Le groupe sulfonamide peut inhiber l'activité de certaines enzymes en imitant la structure des substrats naturels, ce qui entraîne la perturbation de voies biochimiques essentielles. Cette inhibition peut entraîner des effets antibactériens, anticancéreux ou d'autres effets thérapeutiques .

Mécanisme D'action

The mechanism of action of 3-bromo-N-(3-bromophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antibacterial, anticancer, or other therapeutic effects .

Comparaison Avec Des Composés Similaires

Le 3-bromo-N-(3-bromophényl)benzènesulfonamide peut être comparé à d'autres composés sulfonamides, tels que :

3-bromobenzènesulfonamide : Il ne possède pas l'atome de brome supplémentaire sur le cycle phényle, ce qui peut affecter sa réactivité et son activité biologique.

4-bromo-N-(3-bromophényl)benzènesulfonamide : Structure similaire, mais avec l'atome de brome dans une position différente, ce qui peut conduire à des propriétés chimiques et biologiques différentes.

3-bromo-N-(3-chlorophényl)benzènesulfonamide : Contient un atome de chlore au lieu d'un deuxième atome de brome, ce qui peut influencer sa réactivité et ses applications.

Le caractère unique du 3-bromo-N-(3-bromophényl)benzènesulfonamide réside dans son motif de substitution spécifique, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.

Propriétés

Formule moléculaire |

C12H9Br2NO2S |

|---|---|

Poids moléculaire |

391.08 g/mol |

Nom IUPAC |

3-bromo-N-(3-bromophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9Br2NO2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H |

Clé InChI |

DPTHPSSKTABCCH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=CC=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)

![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)

![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)

![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)

![N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12444855.png)

![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)

![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)